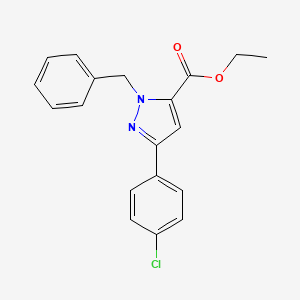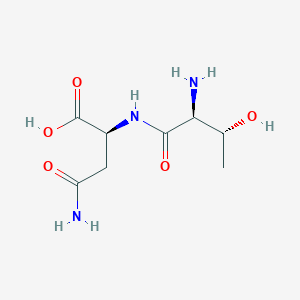
Threonylasparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Threonylasparagine is a dipeptide composed of the amino acids threonine and asparagine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
准备方法
Synthetic Routes and Reaction Conditions: Threonylasparagine can be synthesized through standard peptide synthesis techniques, which involve the coupling of threonine and asparagine. The process typically uses protecting groups to prevent unwanted side reactions. The coupling reaction is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.
化学反应分析
Types of Reactions: Threonylasparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxythreonine.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed:
Oxidation: Hydroxythreonine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Threonylasparagine has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a component in peptide-based drugs.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of threonylasparagine involves its role as a dipeptide in protein metabolism. It is formed during the breakdown of proteins and can be further hydrolyzed into its constituent amino acids, threonine and asparagine. These amino acids are then utilized in various metabolic pathways, including protein synthesis and energy production .
相似化合物的比较
Threonylglutamine: Another dipeptide composed of threonine and glutamine.
Asparaginylthreonine: A dipeptide with the same amino acids but in reverse order.
Threonylserine: A dipeptide composed of threonine and serine.
Comparison: Threonylasparagine is unique due to its specific combination of threonine and asparagine, which imparts distinct biochemical properties. Compared to other dipeptides, it may have different stability, solubility, and reactivity profiles, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
330601-56-4 |
|---|---|
分子式 |
C8H15N3O5 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-3(12)6(10)7(14)11-4(8(15)16)2-5(9)13/h3-4,6,12H,2,10H2,1H3,(H2,9,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1 |
InChI 键 |
UQTNIFUCMBFWEJ-IWGUZYHVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)O)N)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


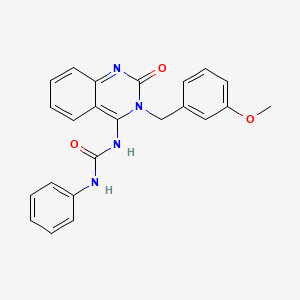
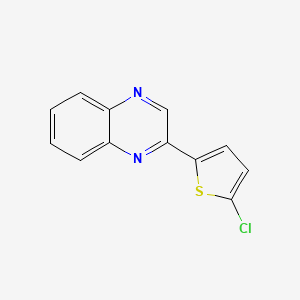
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
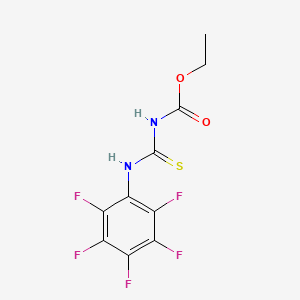

![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)


![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)

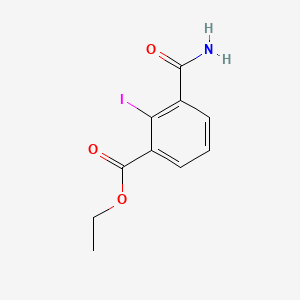
![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)
